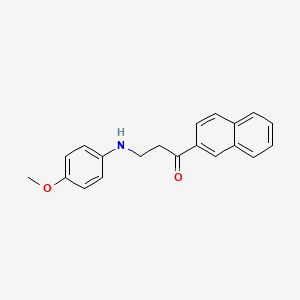

3-(4-Methoxyanilino)-1-(2-naphthyl)-1-propanone

Description

Properties

IUPAC Name |

3-(4-methoxyanilino)-1-naphthalen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-23-19-10-8-18(9-11-19)21-13-12-20(22)17-7-6-15-4-2-3-5-16(15)14-17/h2-11,14,21H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOXCONJBHSZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301195904 | |

| Record name | 3-[(4-Methoxyphenyl)amino]-1-(2-naphthalenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477333-84-9 | |

| Record name | 3-[(4-Methoxyphenyl)amino]-1-(2-naphthalenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477333-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Methoxyphenyl)amino]-1-(2-naphthalenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-METHOXYANILINO)-1-(2-NAPHTHYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxyaniline and 2-naphthylpropanone.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyanilino)-1-(2-naphthyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-(4-Methoxyanilino)-1-(2-naphthyl)-1-propanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyanilino)-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

The 2-naphthyl group in the reference compound provides extended aromaticity compared to phenyl analogs, favoring π-π interactions in biological systems . Methoxy groups improve solubility but may reduce metabolic stability .

Aldi-2 and related propanones demonstrate inhibitory activity against aldehyde dehydrogenase (ALDH), highlighting the scaffold’s versatility in enzyme modulation .

Research Findings and Activity Profiles

Critical Analysis:

- The reference compound’s lack of direct activity data necessitates extrapolation from analogs. For instance, the chloro-fluoro-anilino variant’s anti-amyloid activity suggests that electron-withdrawing groups on the anilino ring enhance target binding.

- Aldi-2’s ALDH inhibition implies that tertiary amine substituents (e.g., dimethylamino) may favor enzyme active-site interactions, whereas anilino groups (as in the reference compound) might prioritize aromatic interactions.

Biological Activity

3-(4-Methoxyanilino)-1-(2-naphthyl)-1-propanone is an organic compound notable for its complex structure, which includes a methoxyaniline group and a naphthyl-propanone backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 333.40 g/mol

This compound features:

- A methoxy group attached to the aniline ring.

- A naphthyl group linked through a propanone functional group.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Interactions : The compound may inhibit or activate specific enzymes, influencing biochemical pathways crucial for cellular function.

- Receptor Binding : It has the potential to bind to receptors, thereby altering cellular signaling processes and affecting gene expression and metabolic activity.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

- Anticancer Activity : Preliminary studies suggest that this compound can exhibit cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Antibacterial Properties : Some derivatives of similar compounds have shown effectiveness against various bacterial strains, indicating potential for development as antibacterial agents .

Case Studies

A recent study explored the synthesis and biological evaluation of derivatives of this compound. The findings included:

- Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

- Mechanistic Studies : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Similarities | Notable Activity |

|---|---|---|

| 4-Methoxyaniline | Methoxy group | Moderate antibacterial activity |

| 2-Naphthylpropanone | Naphthyl backbone | Weak cytotoxicity |

| 3-(5-Chloro-2-methoxyanilino)-1-(2-naphthyl)-1-propanone | Chlorine substitution | Enhanced enzymatic inhibition |

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Methoxyanilino)-1-(2-naphthyl)-1-propanone, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a multi-step approach. A common route includes:

Coupling Reaction: React 2-naphthyl ketone derivatives with 4-methoxyaniline under nucleophilic substitution conditions. Use a polar aprotic solvent (e.g., DMF or DMSO) and a base like K₂CO₃ to deprotonate the aniline, enhancing reactivity .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproducts from incomplete substitution. Yields (~45–60%) are sensitive to stoichiometric ratios (1:1.2 ketone:aniline) and temperature control (60–80°C) .

Key Consideration: Excess aniline may lead to di-substitution byproducts; monitor via TLC or HPLC .

Advanced: How can crystallographic data resolve discrepancies in the proposed structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is definitive for structural validation. For example:

- Sample Preparation: Grow crystals via slow evaporation in ethanol/dichloromethane (1:3).

- Data Collection: At 100 K, resolve bond angles (e.g., C=O bond ~1.21 Å) and dihedral angles between the naphthyl and methoxyanilino groups (~52–55°), confirming spatial orientation .

- Validation: Compare experimental data (e.g., unit cell parameters: a = 9.57 Å, b = 16.95 Å) with computational models (DFT) to address NMR/IR ambiguities .

Basic: What spectroscopic techniques are optimal for characterizing this compound, and what key peaks indicate successful synthesis?

Methodological Answer:

- FT-IR: Look for N–H stretch (~3350 cm⁻¹, broad) and C=O stretch (~1680 cm⁻¹). The absence of a ketone C=O peak (~1700 cm⁻¹) in the precursor confirms substitution .

- ¹H NMR (CDCl₃): Aromatic protons from naphthyl (δ 7.8–8.2 ppm, multiplet) and methoxyanilino (δ 6.8–7.3 ppm, doublet). The NH proton appears at δ 5.2–5.6 ppm (singlet, exchangeable) .

- LC-MS: Confirm molecular ion peak [M+H]⁺ at m/z 346.4 (calculated for C₂₀H₁₈NO₂) .

Advanced: How do solvent polarity and substituent effects modulate the compound’s electronic properties in photochemical studies?

Methodological Answer:

- Solvent Screening: UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. methanol) reveals bathochromic shifts in λmax due to n→π* transitions. For instance, λmax shifts from 320 nm (nonpolar) to 340 nm (polar), indicating intramolecular charge transfer .

- Substituent Analysis: Electron-donating groups (e.g., methoxy) stabilize the excited state, reducing bandgap energy (DFT-calculated ΔE ≈ 3.1 eV) .

Experimental Design: Pair spectroscopic data with time-dependent density functional theory (TD-DFT) simulations to validate electronic transitions .

Basic: What purification strategies effectively isolate this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction: Use ethyl acetate and water (3:1) to remove unreacted aniline (aqueous phase).

- Chromatography: Optimize silica gel columns with hexane:ethyl acetate (4:1 → 2:1 gradient). Collect fractions showing a single spot on TLC (Rf ≈ 0.5 in 1:1 solvent) .

- Recrystallization: Use ethanol at −20°C to obtain high-purity crystals (>95%, confirmed by HPLC) .

Advanced: How can kinetic studies resolve contradictions in reaction mechanisms proposed for this compound’s formation?

Methodological Answer:

- Rate Determination: Monitor reaction progress via in situ IR or NMR. For example, pseudo-first-order kinetics (k ≈ 0.015 min⁻¹ at 70°C) suggest rate-limiting nucleophilic attack .

- Isotopic Labeling: Use <sup>15</sup>N-labeled 4-methoxyaniline to track NH incorporation via ESI-MS, confirming a concerted vs. stepwise mechanism .

Contradiction Resolution: Conflicting proposals (SN2 vs. radical pathways) are tested by adding radical scavengers (TEMPO); inhibited yields support non-radical mechanisms .

Basic: What computational methods predict the compound’s stability under varying pH conditions?

Methodological Answer:

- pKa Prediction: Use ChemAxon or SPARC calculators to estimate pKa of the anilino group (~4.8), indicating protonation below pH 4 .

- Hydrolysis Simulation: Molecular dynamics (MD) in explicit solvent (e.g., GROMACS) model degradation pathways, showing β-ketoamine hydrolysis at pH > 9 .

Advanced: What strategies differentiate isomeric byproducts in the synthesis of this compound?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak AD-H column (hexane:IPA 90:10) to resolve enantiomers (retention times: 12.3 vs. 14.7 min) .

- NOESY NMR: Correlate spatial proximity of naphthyl H-2 and methoxyanilino NH to confirm para substitution (vs. meta isomers) .

Basic: How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?

Methodological Answer:

- Solubility Testing: Shake-flask method in PBS, DMSO, and ethanol. Results: 0.2 mg/mL (PBS), >50 mg/mL (DMSO).

- Biological Compatibility: Use DMSO stocks (<0.1% v/v) to avoid cytotoxicity in cell-based assays .

Advanced: What in silico tools predict the compound’s bioactivity, and how are these validated experimentally?

Methodological Answer:

- Docking Studies (AutoDock Vina): Target enzymes (e.g., COX-2) show binding affinity (ΔG ≈ −8.2 kcal/mol) via hydrogen bonds with methoxy and naphthyl groups .

- Validation: Correlate docking scores with IC₅₀ values from enzyme inhibition assays (e.g., COX-2 ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.